molecular formula C8H8ClNO3 B14591423 Methyl [(6-chloropyridin-2-yl)oxy]acetate CAS No. 61148-78-5

Methyl [(6-chloropyridin-2-yl)oxy]acetate

Katalognummer: B14591423
CAS-Nummer: 61148-78-5
Molekulargewicht: 201.61 g/mol
InChI-Schlüssel: XFUBDWXTYKRYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [(6-chloropyridin-2-yl)oxy]acetate is a chemical compound with the molecular formula C8H8ClNO3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a pyridine ring substituted with a chlorine atom and an ester functional group, making it a versatile intermediate in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl [(6-chloropyridin-2-yl)oxy]acetate can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridin-2-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired ester compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [(6-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation/Reduction: Various oxidizing or reducing agents, such as potassium permanganate or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents on the pyridine ring.

    Hydrolysis: Carboxylic acids and alcohols.

    Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Methyl [(6-chloropyridin-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methyl [(6-chloropyridin-2-yl)oxy]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-(6-chloropyridin-2-yl)acetate
  • Methyl 2-(6-chloropyridin-3-yl)acetate

Uniqueness

Methyl [(6-chloropyridin-2-yl)oxy]acetate is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

61148-78-5

Molekularformel

C8H8ClNO3

Molekulargewicht

201.61 g/mol

IUPAC-Name

methyl 2-(6-chloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C8H8ClNO3/c1-12-8(11)5-13-7-4-2-3-6(9)10-7/h2-4H,5H2,1H3

InChI-Schlüssel

XFUBDWXTYKRYJZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)COC1=NC(=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.